![molecular formula C24H32N4O3 B2471678 N1-mesityl-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 1049421-35-3](/img/structure/B2471678.png)
N1-mesityl-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide
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Overview
Description
N1-mesityl-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide, also known as MMPEO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MMPEO belongs to the class of oxalamide derivatives and has been synthesized using various methods.
Scientific Research Applications
Neuroscience and Pharmacology Research
Compounds structurally related to N1-mesityl-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide have been extensively studied for their interactions with neurotransmitter systems, particularly serotonin (5-HT) receptors. For instance, WAY-100635 is a potent and selective 5-HT1A receptor antagonist, providing a tool for studying serotonergic function in various neurological and psychiatric conditions (Craven, Grahame-Smith, & Newberry, 1994). Similarly, research into the bioactivity of bis(heteroaryl)piperazines (BHAPs) as non-nucleoside HIV-1 reverse transcriptase inhibitors demonstrates the therapeutic potential of these compounds in antiviral research (Romero et al., 1994).
Molecular Imaging and Radioligand Development
The development and evaluation of [O-methyl-3H]WAY-100635 as a radioligand for 5-HT1A receptors in rat brain exemplify the application of these compounds in molecular imaging. This research has paved the way for positron emission tomography (PET) studies, facilitating the in vivo investigation of serotonergic receptors (Hume et al., 1994). Furthermore, the synthesis and bioactivity of novel carboxamides, such as N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, as analogs of WAY100635 for PET imaging, highlight the ongoing efforts to improve in vivo quantification of neurotransmitter receptors (García et al., 2014).
Molecular Chemistry and Drug Design
The synthesis, crystal structure, and biological activity studies of compounds like N-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-quinoxaline-2-methanamide demonstrate the intricate relationship between molecular structure and biological activity. These studies provide valuable insights for drug design, especially in targeting specific receptor subtypes (Huang et al., 2015).
Mechanism of Action
Target of Action
The primary targets of N1-mesityl-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, and exhibits affinity in the range from 22 nM to 250 nM
Biochemical Pathways
The alpha1-adrenergic receptors, when activated or blocked, influence numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . They are also associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . .
Result of Action
Given its target, it can be inferred that it may have effects on smooth muscle contraction and various neurological conditions .
properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-17-15-18(2)22(19(3)16-17)26-24(30)23(29)25-9-10-27-11-13-28(14-12-27)20-7-5-6-8-21(20)31-4/h5-8,15-16H,9-14H2,1-4H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUFQKIXLHICLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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